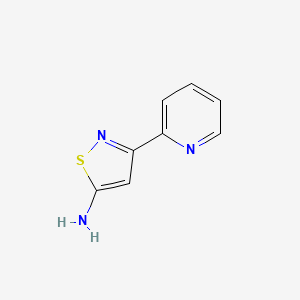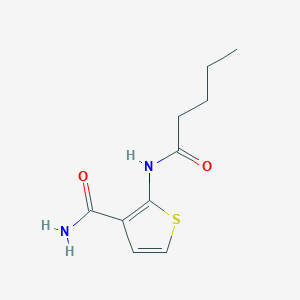
Tert-butyl 3-piperazin-1-ylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-piperazin-1-ylbutanoate: is an organic compound that features a tert-butyl ester group and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-piperazin-1-ylbutanoate typically involves the esterification of 3-piperazin-1-ylbutanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature conditions. One common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 3-piperazin-1-ylbutanoate can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various reduced derivatives of the compound.
Substitution: Substituted piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 3-piperazin-1-ylbutanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe the activity of enzymes and receptors that interact with piperazine derivatives.
Medicine: this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-piperazin-1-ylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The ester group may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-oxopiperidine-1-carboxylate: This compound shares the tert-butyl ester group but has a different ring structure.
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: Similar in having a piperazine ring but with a different ester linkage.
Uniqueness: Tert-butyl 3-piperazin-1-ylbutanoate is unique due to its specific combination of a tert-butyl ester and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
tert-butyl 3-piperazin-1-ylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(14-7-5-13-6-8-14)9-11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTAFUIFQQYZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2920188.png)

![6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2920193.png)

![2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2920195.png)
![1'-Isopropyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2920197.png)



![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2920201.png)


![2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2920206.png)
